molecular formula C13H20BrNS B1467863 4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine CAS No. 1007579-10-3

4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine

Cat. No. B1467863
CAS RN: 1007579-10-3
M. Wt: 302.28 g/mol
InChI Key: SJMKPTXVGNTYIU-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine” is likely to be an organic compound containing a thiophene ring, a bromine atom, a dimethylcyclohexyl group, and an amine group . The presence of these functional groups suggests that it might be used in organic synthesis or potentially as an intermediate in the production of more complex molecules.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution (for introducing the bromine atom), Friedel-Crafts alkylation (for introducing the dimethylcyclohexyl group), and reductive amination (for introducing the amine group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiophene ring . The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom might make it a good candidate for further reactions via nucleophilic substitution. The amine group could participate in reactions with acids, electrophiles, or could be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point. The amine group might make it a base, and the thiophene ring might contribute to its aromaticity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as an intermediate in organic synthesis, its mechanism of action would be its reactivity in the specific chemical reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its reactivity and the nature of its functional groups. For example, brominated compounds can sometimes be hazardous and should be handled with care .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it proves useful as an intermediate in the synthesis of other compounds, research might focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-4,4-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNS/c1-13(2)5-3-11(4-6-13)15-8-12-7-10(14)9-16-12/h7,9,11,15H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKPTXVGNTYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NCC2=CC(=CS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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